N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrrolo[2,3-b]pyridine core linked via a propyl chain to a 2,4-dimethyl-substituted benzene ring. This compound is of interest in medicinal chemistry due to the pyrrolopyridine moiety’s role in kinase inhibition and the sulfonamide group’s ability to enhance binding affinity and solubility.
Properties
IUPAC Name |
2,4-dimethyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-14-6-7-17(15(2)13-14)24(22,23)20-10-4-11-21-12-8-16-5-3-9-19-18(16)21/h3,5-9,12-13,20H,4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDKARNOROZMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core. This can be achieved through methods such as cycloaddition or ring annulation reactions.
Introduction of the Propyl Linker: The propyl linker is introduced through alkylation reactions, where the pyrrolopyridine core is reacted with a suitable propylating agent under basic conditions.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted in polar or non-polar solvents depending on the nature of the substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving protein kinases and other enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Pyrrolo[2,3-b]pyridine Cores
N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-4-(trifluoromethyl)benzenesulfonamide (PDB ID: 4XV9)
- Structural Differences :
- Replaces the 2,4-dimethylbenzene group with a 4-(trifluoromethyl)benzenesulfonamide.
- Features a chloro substituent on the pyrrolopyridine and difluorophenyl linker.
- Chloro and fluoro substituents may improve target binding through halogen interactions .
PLX8394 (RAF Inhibitor)
- Structural Differences :
- Contains a pyrrolo[2,3-b]pyridine-3-carbonyl group linked to a difluorophenyl moiety and a 3-fluoropyrrolidine sulfonamide.
- Substituents include a cyclopropylpyrimidine group.
- Functional Insights :
N-(3-{5-[(1-Ethylpiperidin-4-yl)(methyl)amino]-3-(pyrimidin-5-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl}-2,4-difluorophenyl)propane-1-sulfonamide (PDB ID: 5CSX)
- Structural Differences: Utilizes a pyrrolo[3,2-b]pyridine core instead of pyrrolo[2,3-b]pyridine. Includes an ethylpiperidine-amino substituent and propane sulfonamide.
- Target Specificity :
Compounds with Alternative Heterocyclic Cores
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural Differences :
- Replaces pyrrolopyridine with a pyrazolo[3,4-d]pyrimidine core.
- Contains a chromen-4-one substituent.
- Functional Notes: The pyrazolopyrimidine core is common in CDK inhibitors, suggesting divergent target profiles compared to pyrrolopyridine-based compounds. The chromenone group may confer fluorescence properties useful in imaging .
Venetoclax (ABT-199)
- Structural Differences :
- Features a pyrrolo[2,3-b]pyridin-5-yloxy group linked to a sulfonamide and nitrobenzene.
- Mechanistic Contrast :
Physicochemical and Pharmacokinetic Comparisons
| Compound | Core Structure | Key Substituents | Molecular Weight (Da) | LogP* | Target Class |
|---|---|---|---|---|---|
| Target Compound | Pyrrolo[2,3-b]pyridine | 2,4-Dimethylbenzenesulfonamide | ~375 (estimated) | ~3.2 | Kinases (hypothesized) |
| 4XV9 | Pyrrolo[2,3-b]pyridine | 4-(Trifluoromethyl)benzenesulfonamide | ~485 | ~4.5 | Kinases |
| PLX8394 | Pyrrolo[2,3-b]pyridine | Cyclopropylpyrimidine, fluoropyrrolidine | ~592 | ~3.8 | RAF kinase |
| 5CSX | Pyrrolo[3,2-b]pyridine | Ethylpiperidine, propane sulfonamide | ~550 | ~2.9 | Kinases |
| Venetoclax | Pyrrolo[2,3-b]pyridine | Nitrobenzene, tetrahydro-2H-pyran | ~869 | ~6.0 | BCL-2 |
*LogP values are estimated based on substituent contributions.
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[2,3-b]pyridine moiety linked to a sulfonamide group via a propyl chain. The structural formula can be represented as follows:
This structure contributes to its unique chemical properties and biological activities.
Antitumor Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .
Kinase Inhibition
Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of specific kinases, which play critical roles in cell signaling pathways involved in cancer progression. For instance, compounds targeting the PI3K/Akt/mTOR pathway have shown promise in preclinical studies for their ability to reduce tumor growth .
Antimicrobial Properties
In addition to antitumor activity, this compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolo[2,3-b]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Alkylation : The pyrrolopyridine core is then alkylated using a suitable alkylating agent to introduce the propyl chain.
- Sulfonamide Formation : The final step involves the reaction with sulfonamide derivatives to yield the target compound.
Case Studies
- Anticancer Studies : In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM over 48 hours of treatment .
- Kinase Inhibition Assays : Enzyme assays indicated that this compound effectively inhibited specific kinases with IC50 values comparable to established kinase inhibitors used in clinical settings .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
